2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of thiophene-3-carboxamide derivatives and related compounds involves multi-step chemical reactions starting from specific precursors. For example, compounds with similar structures have been synthesized through reactions involving amino acids, aldehydes, and thiophene derivatives. These processes often yield biologically active thiophene-3-carboxamide derivatives, showcasing the synthetic versatility of this compound class (Vasu et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives is typically conducted using X-ray diffraction methods, providing detailed insights into the crystallographic arrangement and molecular conformations. The analysis reveals how different substituents and molecular configurations influence the overall structure, including intramolecular interactions and conformational flexibility (Vasu et al., 2003).
Chemical Reactions and Properties
Thiophene-3-carboxamide derivatives undergo various chemical reactions, contributing to their diverse biological activities. These reactions can include substitutions, ring closures, and the formation of Schiff bases, which are crucial for the pharmacological properties of these compounds. Their reactivity is significantly influenced by the presence of functional groups and the molecular structure (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties of thiophene-3-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are essential for determining their applicability in various fields. These properties are directly related to their molecular structure and substituents, affecting their stability and reactivity (Ramazani et al., 2011).
Chemical Properties Analysis
The chemical properties of thiophene-3-carboxamide derivatives, including their acidity, basicity, and reactivity towards different reagents, play a crucial role in their biological activities and potential applications. These properties are determined by the compound's functional groups and overall molecular architecture, which influence its interactions with biological targets and reagents (Ghorab et al., 2017).
Mechanism of Action
Target of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary depending on the specific compound and its targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
properties
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-12-6-8-13(9-7-12)28(25,26)22-16-5-3-2-4-14(16)18(24)21-19-15(17(20)23)10-11-27-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKIWAPVLRRXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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